molecular formula C24H27FN6OS2 B2543099 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1105221-52-0

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2543099
CAS No.: 1105221-52-0
M. Wt: 498.64
InChI Key: XACSTNAIUIRIPW-UHFFFAOYSA-N
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Description

2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H27FN6OS2 and its molecular weight is 498.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Biological Activities

The compound 2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a part of a broader class of chemical compounds that have been synthesized and evaluated for various biological activities. Research has focused on the development of novel synthetic methods and the assessment of these compounds' potential as antimicrobial, anti-inflammatory, and neuroprotective agents, among others.

  • Microwave-Assisted Synthesis and Biological Activities

    Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3,4-thiadiazole nucleus, were synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited good to moderate antimicrobial activity against test microorganisms, demonstrating the potential utility of this compound class in developing new antimicrobial agents (Başoğlu et al., 2013).

  • Antibacterial and Antimycobacterial Agents

    Derivatives of N-substituted piperazinyl quinolones were synthesized and tested against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The findings highlighted moderate activity against Gram-positive bacteria, underscoring the importance of further research into such derivatives for antibacterial and antimycobacterial applications (Gurunani et al., 2022).

  • Electrochemical Synthesis of Phenylpiperazine Derivatives

    A novel, environmentally friendly electrochemical method was developed for synthesizing new phenylpiperazine derivatives. This method demonstrates a high atom economy and safe waste disposal under ambient conditions, pointing to sustainable approaches in chemical synthesis (Nematollahi & Amani, 2011).

  • Neuroprotective Activities of Edaravone Derivatives

    New edaravone derivatives containing a benzylpiperazine moiety were designed, synthesized, and their neuroprotective activities evaluated. These compounds showed promising results in protecting against damage caused by H2O2 in PC12 cells and reducing mortality in mice subjected to acute cerebral ischemia, highlighting their potential as lead compounds for neuroprotective agents (Gao et al., 2022).

Properties

IUPAC Name

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN6OS2/c25-19-6-8-21(9-7-19)29-12-16-31(17-13-29)23-26-27-24(34-23)33-18-22(32)30-14-10-28(11-15-30)20-4-2-1-3-5-20/h1-9H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACSTNAIUIRIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.